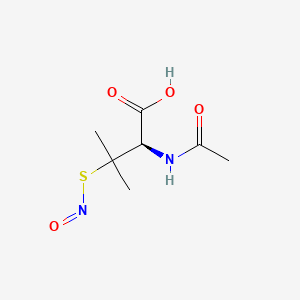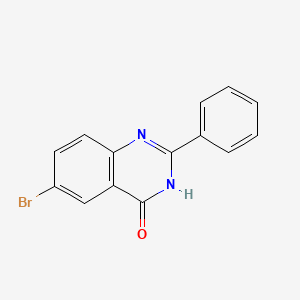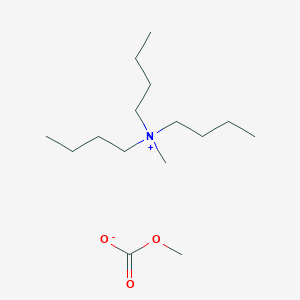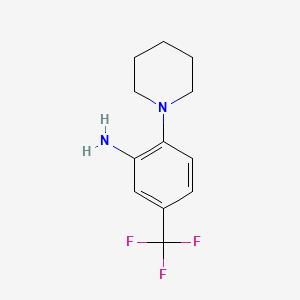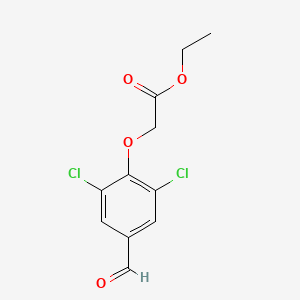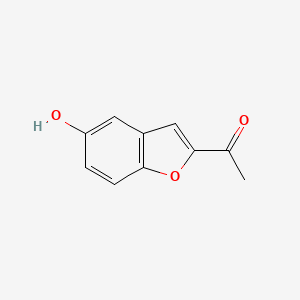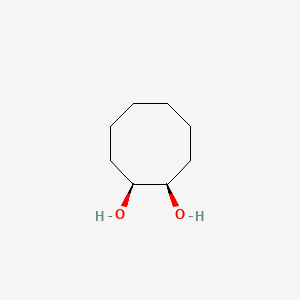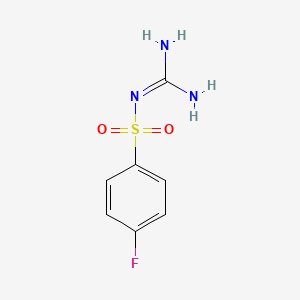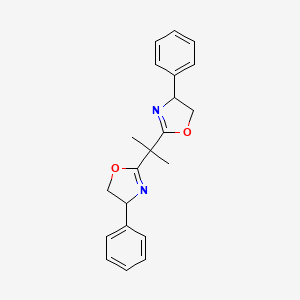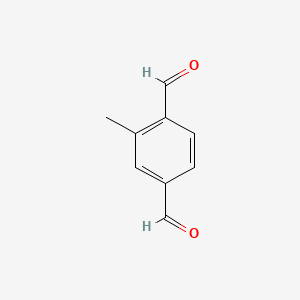
2-Methylterephthalaldehyde
Descripción general
Descripción
2-Methylterephthalaldehyde is a chemical compound with the molecular formula C9H8O2 . It is also known by other names such as 1,4-Benzenedicarboxaldehyde, 2-methyl- [ACD/Index Name], 2-Méthyltéréphtalaldéhyde [French] [ACD/IUPAC Name], 2-Methylterephthalaldehyd [German] [ACD/IUPAC Name], and Terephthalaldehyde, methyl- .
Molecular Structure Analysis
The molecular structure of 2-Methylterephthalaldehyde consists of 9 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The average mass is 148.159 Da and the monoisotopic mass is 148.052429 Da .Aplicaciones Científicas De Investigación
Chemical Properties
“2-Methylterephthalaldehyde”, also known as “1,4-Benzenedicarboxaldehyde, 2-methyl-”, is a chemical compound with the formula C9H8O2 and a molecular weight of 148.1586 . It’s also referred to as “Terephthalaldehyde, methyl-” and "2-Methyl-p-phthalaldehyde" .
Use in Polymer Research
One of the applications of “2-Methylterephthalaldehyde” is in the field of polymer research. It has been studied as a potential replacement for formaldehyde in the production of certain types of polymers . The presence of a second aldehyde in the para-position of terephthalaldehyde (TPA) has shown promising reactivity .
Bioinspired Materials
Another interesting application of “2-Methylterephthalaldehyde” is in the creation of bioinspired materials. These materials, which mimic natural structures and processes, have attracted attention in a wide range of fields . A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
Biodevices
The unique properties of “2-Methylterephthalaldehyde” make it suitable for use in biodevices. These devices, which integrate biological components with electronic systems, can benefit from the biocompatibility and antibiofouling properties of materials derived from "2-Methylterephthalaldehyde" . Applications include microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
Propiedades
IUPAC Name |
2-methylterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHWRUCVFATHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylterephthalaldehyde | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


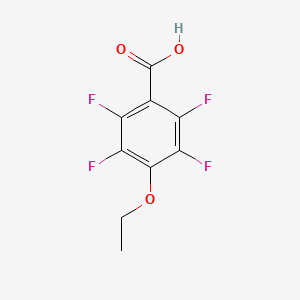
![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)
